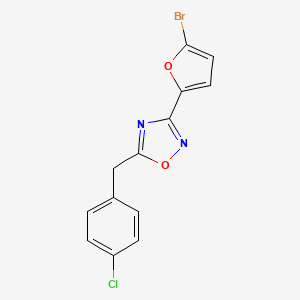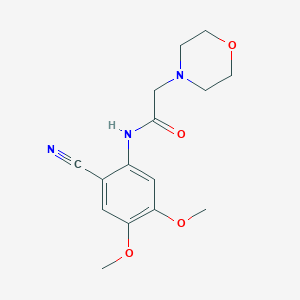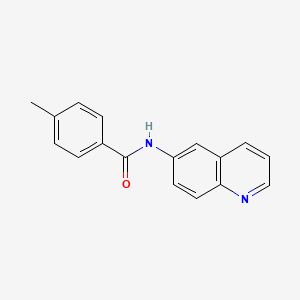
3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by binding to specific targets in the body, such as enzymes or receptors, and modulating their activity. The exact targets and mechanisms of action need to be further elucidated through in vitro and in vivo studies.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been reported to modulate the activity of GABA receptors, which are involved in regulating neuronal activity in the brain. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This makes it a promising candidate for screening assays and drug discovery studies. However, one limitation is the moderate yield and purity of the synthesis method, which may affect the reproducibility of results. Further optimization of the synthesis method is needed to overcome this limitation.
Zukünftige Richtungen
There are several future directions for research on 3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole. One direction is to further elucidate the mechanism of action and identify the specific targets of the compound. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and epilepsy. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound. Finally, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, such as solubility and bioavailability. These future directions will help to fully explore the potential of this compound in scientific research.
In conclusion, 3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is a promising compound with diverse biological activities. Its potential applications in scientific research make it a promising candidate for further studies. The synthesis method needs further optimization to improve the yield and purity of the compound. Future research directions include elucidating the mechanism of action, investigating its therapeutic potential, and improving its pharmacokinetic and pharmacodynamic properties.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole has potential applications in scientific research due to its diverse biological activities. The compound has been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. It has also shown potential as an inhibitor of protein tyrosine phosphatases and as a modulator of GABA receptors. These activities make it a promising candidate for further research in various fields.
Eigenschaften
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2/c14-11-6-5-10(18-11)13-16-12(19-17-13)7-8-1-3-9(15)4-2-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLYIGAEXWUWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)C3=CC=C(O3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-amino-N-(2,5-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746950.png)
![2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-4,6-dimorpholin-4-yl-1,3,5-triazine](/img/structure/B3746955.png)
![2-methoxy-N-[({4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B3746960.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B3746968.png)
![4-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B3746976.png)
![2,6-dichloro-N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}benzamide](/img/structure/B3746983.png)
![methyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]benzoate](/img/structure/B3746986.png)
![2-[(2-cyanophenyl)thio]-N-(5-iodopyridin-2-yl)benzamide](/img/structure/B3746997.png)


![3-(4-chlorophenyl)-6-(3,4-diethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B3747020.png)
![4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B3747029.png)
![N-[(2-methyl-4-quinolinyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3747034.png)